5,6-Dihydrobenzo[h]quinazoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5,6-dihydrobenzo[h]quinazoline |
InChI |
InChI=1S/C12H10N2/c1-2-4-11-9(3-1)5-6-10-7-13-8-14-12(10)11/h1-4,7-8H,5-6H2 |
InChI Key |
LVGPUDKBSXRFFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN=CN=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Synthetic Methodologies for 5,6 Dihydrobenzo H Quinazoline and Its Derivatives
Retrosynthetic Analysis and Strategic Disconnections of the 5,6-Dihydrobenzo[h]quinazoline Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by deconstructing the target molecule into simpler, readily available starting materials. For the this compound core, the primary strategic disconnections are made within the dihydropyrimidine (B8664642) ring, as this is typically the portion constructed onto a pre-existing carbocyclic framework.
A logical retrosynthetic approach involves two main disconnections of C-N bonds within the pyrimidine (B1678525) ring. This leads back to a pre-functionalized naphthalene (B1677914) precursor, specifically a derivative of tetralone, and a three-atom component that provides the remaining N-C-N fragment.
Disconnection 1 (C4-N3 and C2-N1 bonds): This common strategy breaks the scaffold down to a 2-acyl-1-tetralone or a related α,β-unsaturated ketone (chalcone) derived from 1-tetralone (B52770), and a synthon equivalent to an amidine or guanidine (B92328). This is the basis for many classical condensation reactions.
Disconnection 2 (N1-C8a and C2-N3 bonds): This alternative disconnection points towards a 2-amino-1,2,3,4-tetrahydronaphthalene derivative and a reagent that can provide the C2 and N3 atoms, such as a derivative of formamide (B127407) or a cyanate.
Convergent strategies are often employed, where the quinazoline (B50416) core is constructed via cyclocondensation, followed by further functionalization, such as the coupling of a side chain to the completed heterocyclic system.
Classical Approaches to Benzoquinazoline Synthesis and Their Adaptations
Classical methods for synthesizing the this compound ring system have been foundational, primarily relying on condensation and cyclization reactions that build the dihydropyrimidine ring onto a naphthalene-based starting material.
One of the most direct and widely used classical methods is the condensation reaction between a β-dicarbonyl compound or its equivalent, derived from a tetralone, and an amine-containing species like an amidine or guanidine.
A useful synthetic route involves the cyclocondensation of a 2-acyl-tetralone derivative with various amidine salts. a-z.lunih.gov For instance, 2,2,2-trifluoro-1-(1-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone has been reacted with amidines such as formamidine, acetamidine, and benzamidine (B55565) to produce the corresponding 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines in moderate to good yields. a-z.lunih.gov Another example is the reaction of chalcones, derived from 1-tetralone, with guanidine to accomplish the synthesis of 4-phenyl-5,6-dihydrobenzo[h]quinazoline (B14137497) analogs. rsc.org These reactions typically proceed by forming an initial adduct, which then undergoes cyclization and dehydration to furnish the aromatic heterocyclic ring.
Table 1: Synthesis of 2-Substituted 4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines via Cyclocondensation a-z.lunih.gov
| Amidine Salt Reagent (R-C(=NH)NH₂) | R Group | Product | Yield (%) |
| Formamidine acetate | H | 4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazoline | 70% |
| Acetamidine hydrochloride | Me | 2-Methyl-4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazoline | 65% |
| Benzamidine hydrochloride | Ph | 2-Phenyl-4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazoline | 68% |
| Guanidine hydrochloride | NH₂ | 2-Amino-4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazoline | 55% |
| S-Methylisothiourea sulfate | SMe | 2-(Methylthio)-4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazoline | 40% |
Annulation refers to the formation of a new ring onto an existing one. In this context, it involves the construction of the dihydropyrimidine ring onto the tetralone framework. The condensation reactions described previously are prime examples of this strategy.
The core principle is the reaction of a 1,3-dielectrophilic precursor (the tetralone derivative) with a 1,3-dinucleophilic species (the amidine, guanidine, or urea). A notable example is the synthesis of 1,3-diamino-5,6-dihydrobenzo[f]quinazolines through the condensation of substituted 2-tetralones with cyanoguanidine under fusion conditions. wiley.com Although this produces the benzo[f] isomer, the chemical strategy is directly analogous and highlights the versatility of using different nucleophilic partners to build the pyrimidine ring.
Another annulation approach involves reacting 1-tetralone with 1,3,5-triazine, which serves as a source for the N-C-N fragment of the quinazoline ring. chemicalbook.com This method provides a direct route to the unsubstituted this compound core.
The success of classical syntheses hinges on the use of appropriately pre-functionalized naphthalene derivatives. The most common starting materials are 1-tetralone and 2-tetralone, which contain the necessary carbocyclic structure and a ketone functionality that can be readily elaborated.
A variety of such precursors have been employed:
Substituted 2-Tetralones: These are used to synthesize benzo[f]quinazolines, demonstrating the regiochemical control exerted by the starting ketone placement. wiley.com
2-Acyl-1-tetralone Derivatives: As seen in the synthesis of trifluoromethyl-substituted dihydrobenzo[h]quinazolines, an acyl group at the 2-position of 1-tetralone creates the necessary β-dicarbonyl synthon for cyclocondensation. a-z.lunih.gov
N-Protected Naphthylamines: A novel pathway utilizes N-protected naphthylamines, which are cyclized with hexamethylenetetramine in trifluoroacetic acid, followed by oxidation with potassium ferricyanide, to yield the benzoquinazoline nucleus. nih.gov This method demonstrates a different approach where the nitrogen atoms are introduced in a stepwise manner.
Chalcones from 1-Tetralone: The condensation of 1-tetralone with an aromatic aldehyde produces an α,β-unsaturated ketone (a chalcone). This intermediate is a key pre-functionalized naphthalene derivative that can then react with guanidine to form the final six-membered heterocyclic ring. rsc.org
Table 2: Examples of Pre-functionalized Naphthalene Derivatives in Synthesis
| Naphthalene Precursor | Reagent(s) | Product Type | Reference |
| 1-Tetralone | 1,3,5-Triazine | This compound | chemicalbook.com |
| 2-Acyl-1-tetralone | Amidine Salts | 2,4-Disubstituted-5,6-dihydrobenzo[h]quinazolines | a-z.lunih.gov |
| 1-Tetralone-derived Chalcone (B49325) | Guanidine | 4-Phenyl-5,6-dihydrobenzo[h]quinazolines | rsc.org |
| N-Boc-1-naphthylamine | Hexamethylenetetramine, K₃[Fe(CN)₆] | Benzo[h]quinazolines | nih.gov |
| Substituted 2-Tetralones | Cyanoguanidine | 1,3-Diamino-5,6-dihydrobenzo[f]quinazolines | wiley.com |
Annulation Strategies for Constructing the Dihydropyrimidine Ring
Modern Synthetic Techniques for Enhanced Efficiency and Selectivity
While classical methods are robust, modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign reactions, often employing transition-metal catalysis.
Transition-metal-catalyzed reactions have become indispensable tools for the synthesis of a wide array of heterocyclic compounds, including quinazolines. nih.govfrontiersin.org These methods offer novel pathways for C-N and C-C bond formation, often with high atom economy and functional group tolerance. While specific examples focusing solely on this compound are less common, the general strategies are readily adaptable.
Key strategies include:
Acceptorless Dehydrogenative Coupling (ADC): This powerful strategy involves the coupling of alcohols with amines or amides, releasing hydrogen gas as the only byproduct. frontiersin.org Catalysts based on manganese, cobalt, and iron have been developed for the synthesis of quinazolines from 2-aminobenzyl alcohols and amides or nitriles. nih.govfrontiersin.org Adapting this to the benzo[h] system would involve starting with a 2-amino-1-hydroxymethyl-1,2,3,4-tetrahydronaphthalene derivative.
Copper-Catalyzed Tandem Reactions: Copper catalysts have been used for the synthesis of quinazolines from starting materials like 2-bromobenzaldehydes and amidines or from 2-aminoaryl ketones and methylarenes. mdpi.com These reactions proceed through sequential amination, condensation, and cyclization steps. mdpi.com
Palladium-Catalyzed Cyclizations: Palladium catalysts are well-known for mediating cross-coupling reactions. An attempted synthesis of a formamido-benzoquinazoline derivative involved a one-pot reaction comprising condensation followed by a palladium-catalyzed cross-coupling with formamide. arkat-usa.org Although this specific reaction did not yield the desired product, it illustrates the application of modern catalytic principles to the construction of the benzoquinazoline skeleton. arkat-usa.org
These modern techniques represent the frontier of heterocyclic synthesis, providing powerful alternatives to classical condensation reactions for the construction of the this compound core and its derivatives.
Organocatalytic Approaches to Asymmetric Synthesis
While specific examples of organocatalytic asymmetric synthesis directly targeting the this compound core are not extensively documented in the provided results, the principles of this powerful strategy are evident in the synthesis of structurally related heterocyclic compounds. Organocatalysis offers a metal-free alternative for constructing chiral molecules, often with high enantioselectivity.
A notable example in a related system is the chiral phosphoric acid-catalyzed enantioselective synthesis of fluorinated 5,6-dihydroindolo[1,2-c]quinazolines. dicp.ac.cn This reaction proceeds via a condensation/amine addition cascade from 2-(1H-indolyl)anilines and fluorinated ketones, yielding aminals with quaternary stereocenters in excellent yields and with up to 97% enantiomeric excess (ee). dicp.ac.cn The chiral phosphoric acid acts as a Brønsted acid, activating the ketone and controlling the stereochemical outcome of the cyclization. dicp.ac.cnmetu.edu.tr This approach highlights the potential for applying similar chiral Brønsted acid catalysis to the asymmetric synthesis of this compound derivatives, particularly in reactions involving the formation of a stereocenter at the C5 or C6 position.
The use of chiral organocatalysts, such as proline and its derivatives, has been instrumental in various asymmetric transformations, including aldol (B89426) and Mannich reactions, which could be adapted for the construction of chiral dihydrobenzo[h]quinazoline precursors. metu.edu.tr The catalyst's ability to form transient chiral intermediates, such as enamines or iminium ions, allows for precise control over the stereochemistry of the final product. metu.edu.tr
Multicomponent Reactions (MCRs) for One-Pot Synthesis
Multicomponent reactions (MCRs) have emerged as a highly effective strategy for the one-pot synthesis of complex molecules like 5,6-dihydrobenzo[h]quinazolines, aligning with the principles of step and atom economy. smolecule.comopenmedicinalchemistryjournal.comscispace.com These reactions allow for the formation of multiple bonds in a single operation from three or more starting materials, leading to significant savings in time, resources, and waste generation. openmedicinalchemistryjournal.comscispace.com
Several MCRs have been developed for the synthesis of quinazoline and its fused derivatives. For instance, the reaction of chalcones with guanidine is a known method for preparing 4-phenyl-5,6-dihydrobenzo[h]quinazolines. researchgate.net Another example involves the one-pot, three-component reaction of 2-hydroxy-1,4-naphthoquinone, methylhydrazine, and various aromatic aldehydes to produce novel functionalized dihydrobenzo[h]cinnoline-5,6-diones, a structurally related class of compounds. researchgate.net
The Ugi four-component reaction (Ugi-4CR) has also been employed in a two-step protocol to rapidly synthesize diverse polycyclic quinazolinones. acs.org This involves an initial Ugi-4CR followed by a palladium-catalyzed annulation. acs.org Furthermore, MCRs have been utilized for the synthesis of tetrahydrobenzo dicp.ac.cnopenmedicinalchemistryjournal.comimidazo[2,1-b]quinazolin-1(2H)-ones from 1H-benzo[d]imidazol-2-amine, various aldehydes, and 1,3-dicarbonyl compounds under solvent-free conditions. researchgate.net
A notable one-pot reductive cyclization protocol for the synthesis of 5,6-dihydro-quinazolino[4,3-b]quinazolin-8-ones utilizes Fe(0) powder. acs.org This aldehyde-driven, aerobic reaction demonstrates the versatility of MCRs in constructing complex heterocyclic systems. acs.org
Photoredox Catalysis in Dihydrobenzoquinazoline Formation
Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling the formation of reactive intermediates under mild conditions. nih.gov While direct applications to the synthesis of this compound are emerging, related transformations highlight its potential.
One relevant example is the UV light-induced synthesis of 5,6-dihydrobenzo[h] openmedicinalchemistryjournal.comresearchgate.netrsc.orgtriazolo[5,1-b]quinazolines. rsc.org This method involves the reaction of α,β-unsaturated carbonyl compounds with 2H- openmedicinalchemistryjournal.comresearchgate.netrsc.orgtriazol-3-ylamine in the presence of a base under UV irradiation, leading to cyclization and aromatization in a single step. rsc.org
More broadly, photoredox catalysis has been used for the C-H functionalization of arenes and heteroarenes, which could be applied to pre-formed dihydrobenzoquinazoline scaffolds. nih.gov For instance, photoredox-catalyzed trifluoromethylation of (hetero)arenes has been achieved using a ruthenium catalyst. nih.gov A relay strategy combining Brønsted acid and visible-light photoredox catalysis has been developed for the synthesis of quinazolin(thi)ones from 2-aminoacetophenones and iso(thio)cyanates. sioc-journal.cn This approach utilizes air as a green oxidant and proceeds under mild, metal-free conditions. sioc-journal.cn
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is increasingly important in the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. scispace.com
Solvent-Free Reactions and Alternative Solvents
A key aspect of green synthesis is the reduction or elimination of hazardous organic solvents. openmedicinalchemistryjournal.com Several synthetic routes to dihydrobenzo[h]quinazoline derivatives and related compounds have been developed under solvent-free conditions or in environmentally benign solvents.
For example, the synthesis of tetrahydrobenzo dicp.ac.cnopenmedicinalchemistryjournal.comimidazo[2,1-b]quinazolin-1(2H)-ones via a multicomponent reaction has been achieved under solvent-free conditions using a reusable catalyst. researchgate.net The synthesis of 1,2,3,4-tetrahydroquinazolines has been accomplished through grinding, an effective solvent-free method. openmedicinalchemistryjournal.com
Ionic liquids have also been explored as green reaction media. openmedicinalchemistryjournal.comresearchgate.net The synthesis of 6-aryl-5,6-dihydrobenzo dicp.ac.cnopenmedicinalchemistryjournal.comimidazo[1,2-c]quinazoline derivatives has been reported in an ionic liquid under catalyst-free conditions. researchgate.net Similarly, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been achieved using an ionic liquid as both the solvent and catalyst in a multicomponent reaction. openmedicinalchemistryjournal.com Water, another green solvent, has been utilized in the synthesis of 2-oxo/thioxooctahydroquinazolin-5-one derivatives, catalyzed by Ceric Ammonium Nitrate (CAN) in polyethylene (B3416737) glycol (PEG). jst.go.jp
Atom Economy and Waste Minimization Strategies
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. openmedicinalchemistryjournal.comresearchgate.net Multicomponent reactions (MCRs) are inherently atom-economical as they combine multiple reactants in a single step with minimal byproduct formation. openmedicinalchemistryjournal.comscispace.com The one-pot syntheses of various quinazoline derivatives discussed in section 2.3.3 are excellent examples of this principle in action.
Catalytic processes, especially those using reusable catalysts, also contribute significantly to waste minimization. researchgate.net The use of heterogeneous catalysts, such as molybdate (B1676688) sulfuric acid for the synthesis of tetrahydrobenzo dicp.ac.cnopenmedicinalchemistryjournal.comimidazo[2,1-b]quinazolin-1(2H)-ones, allows for easy separation and recycling of the catalyst, reducing waste and cost. researchgate.net
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of enantiomerically pure chiral molecules is of paramount importance in medicinal chemistry. As discussed in section 2.3.2, organocatalysis provides a powerful platform for the stereoselective synthesis of chiral heterocycles. The chiral phosphoric acid-catalyzed synthesis of fluorinated 5,6-dihydroindolo[1,2-c]quinazolines serves as a key example of how this strategy can be used to create complex chiral structures with high enantioselectivity. dicp.ac.cn
The principles of dynamic kinetic resolution (DKR) also offer a pathway to chiral molecules from racemic starting materials. encyclopedia.pub While not yet specifically reported for 5,6-dihydrobenzo[h]quinazolines, DKR has been successfully applied to the synthesis of other chiral building blocks, such as secondary alcohols, using transition metal catalysts. encyclopedia.pub Such methodologies could potentially be adapted for the stereoselective synthesis of chiral this compound derivatives.
Chiral Auxiliaries and Inducers
Asymmetric synthesis often employs chiral auxiliaries, which are enantiomerically pure compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. york.ac.uk After the desired chiral center is created, the auxiliary is removed and can often be recycled. This strategy is powerful due to the typically high levels of diastereocontrol it offers. york.ac.uk
Common chiral auxiliaries include Evans-type oxazolidinones, sulfur-based auxiliaries like camphor-sultams, and derivatives of ephedrine. The general approach involves coupling the achiral precursor with the chiral auxiliary, performing the key diastereoselective bond-forming reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. york.ac.uk
While a cornerstone of asymmetric synthesis, the application of chiral auxiliaries for the specific purpose of creating chiral 5,6-dihydrobenzo[h]quinazolines is not extensively documented in dedicated studies. However, the principles of this methodology suggest a viable, albeit less direct, route compared to catalytic methods. The synthesis would likely involve the diastereoselective cyclization of a precursor attached to an auxiliary, establishing the stereocenter at the C5 or C6 position.
Asymmetric Catalysis for Enantioselective Access
Asymmetric catalysis represents a highly efficient and atom-economical approach to obtaining chiral compounds. This strategy avoids the stoichiometric use of a chiral auxiliary by employing a chiral catalyst to create a chiral environment for the reaction.
A prominent and successful strategy for synthesizing related chiral heterocyclic structures involves the use of chiral phosphoric acids (CPAs) as Brønsted acid catalysts. dicp.ac.cnresearchgate.net These catalysts have proven effective in the enantioselective synthesis of molecules containing aminal moieties, which are present in the dihydropyrimidine portion of the target scaffold. For instance, a CPA-catalyzed condensation/amine addition cascade has been developed for the synthesis of fluorinated 5,6-dihydroindolo[1,2-c]quinazolines, achieving excellent yields and high enantiomeric excess (up to 97% ee). dicp.ac.cn This reaction proceeds from 2-(1H-indolyl)anilines and fluorinated ketones, creating a quaternary stereocenter. dicp.ac.cn
Similarly, an unprecedented catalytic asymmetric synthesis of dihydroquinazolinones has been achieved through the reaction of imines and 2-aminobenzamides, catalyzed by 10 mol% of a commercially available CPA. researchgate.net This method affords a range of dihydroquinazolinones in good to excellent yields and enantioselectivities. researchgate.net The success of these methodologies in constructing closely related chiral heterocyclic systems suggests their high potential for adaptation to the enantioselective synthesis of 5,6-dihydrobenzo[h]quinazolines.
Table 1: Examples of Asymmetric Catalysis for Related Heterocyclic Scaffolds
| Catalyst System | Substrates | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Chiral Phosphoric Acid (CPA) | 2-(1H-indolyl)anilines and fluorinated ketones | Fluorinated 5,6-dihydroindolo[1,2-c]quinazolines | Excellent | Up to 97% | dicp.ac.cn |
| Chiral Phosphoric Acid (CPA) | Imines and 2-aminobenzamides | Dihydroquinazolinones | Good to Excellent | Good to Excellent | researchgate.net |
| Chiral Phosphoric Acid (CPA) | Trifluoromethyl benzoxazinones and pyrroles | Dihydrobenzoxazinones with quaternary stereocenters | Good to Excellent | Good to Excellent | acs.org |
Post-Synthetic Functionalization and Derivatization Strategies
Once the core this compound structure is synthesized, its properties can be finely tuned through post-synthetic modifications. These strategies focus on regioselective reactions on either the aromatic carbocyclic rings or the dihydropyrimidine moiety.
Regioselective Substitution Reactions on the Aromatic Rings
The functionalization of the 'benzo' portion of the scaffold is governed by the principles of electrophilic and nucleophilic aromatic substitution. For the parent quinazoline system, the benzene (B151609) ring is more susceptible to electrophilic substitution than the pyrimidine ring. wikipedia.org The established order of reactivity for electrophilic attack is position 8 > 6 > 5 > 7, which provides a predictive framework for regioselectivity on the benzo[h]quinazoline system (though the numbering is different, the electronic principles apply). wikipedia.org
Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, offer powerful tools for the regioselective functionalization of such heterocyclic systems. mdpi.comnih.gov For example, ruthenium(II)-catalyzed C-5 alkenylation of quinazolinone derivatives has been reported, demonstrating that specific positions on the benzo ring can be targeted using a directing group strategy. nih.gov Likewise, extensive research on the C-H functionalization of quinolines, a close structural analog, has yielded methods for selective arylation and alkenylation at various positions on the carbocyclic ring. mdpi.com These established protocols for related heterocycles serve as a strong foundation for the development of regioselective derivatization strategies for the aromatic rings of this compound.
Modifications of the Dihydropyrimidine Moiety
The dihydropyrimidine ring offers multiple sites for modification, allowing for significant diversification of the this compound scaffold. The imine and aminal functionalities within this ring are key reactive centers.
A notable strategy involves the introduction of amino substituents at the C2 and C4 positions. In one study, a series of 2,4-diamino-5,6-dihydrobenzo[h]quinazolines were designed and synthesized, leading to compounds with potent biological activities. nih.gov This demonstrates that nucleophilic substitution reactions can be effectively employed to modify the pyrimidine portion of the molecule.
Furthermore, a recent study detailed the design and synthesis of thirty-six novel this compound derivatives where various azole-containing side chains were introduced. nih.gov These modifications led to compounds investigated as succinate (B1194679) dehydrogenase inhibitors. nih.gov The synthesis of such a large and diverse library underscores the robustness of the this compound core and the feasibility of extensive modifications to the dihydropyrimidine ring to explore structure-activity relationships. The hydropyrimidine ring in these systems often adopts a non-planar conformation, such as a skew-boat, which can influence substituent orientation and biological interactions. core.ac.uk
Table 2: Examples of Synthesized 2,4-Disubstituted this compound Derivatives
| Compound | R2 Substituent | R4 Substituent | Reference |
|---|---|---|---|
| Series 1 | -NH2 | -NH-Cyclohexyl | nih.gov |
| Series 2 | -NH2 | -NH-Benzyl | nih.gov |
| Series 3 | -NH2 | Piperidin-1-yl | nih.gov |
| Series 4 | -NH2 | Morpholin-4-yl | nih.gov |
Reactivity, Reaction Mechanisms, and Transformation Chemistry
Electrophilic Aromatic Substitution Reactions on the Benzo[h] Moiety
The fused benzene (B151609) ring (the benzo[h] moiety) of the 5,6-dihydrobenzo[h]quinazoline system is more susceptible to electrophilic aromatic substitution than the electron-poor pyrimidine (B1678525) ring. wikipedia.org The reactivity of the specific positions on the benzo ring (C7, C8, C9, C10) is influenced by the electronic effects of the heterocyclic system. In the parent quinazoline (B50416), the order of reactivity for electrophilic substitution on the benzene ring is generally considered to be 8 > 6 > 5 > 7. wikipedia.orgnih.gov For the this compound scaffold, positions C7 and C10 are ortho and para, respectively, to the fused heterocyclic system and are predicted to be the most reactive sites for electrophilic attack.
Nitration is a classic example of an electrophilic substitution reaction on the quinazoline nucleus, typically achieved using fuming nitric acid in concentrated sulfuric acid to yield the 6-nitroquinazoline. nih.govscispace.com While specific nitration studies on the parent this compound are not extensively documented, similar reactivity is expected on its benzo moiety.
A notable example of electrophilic substitution is the radioiodination of quinazoline derivatives. In a study on a related benzo[g]quinazoline (B13665071), the compound was successfully labeled with radioactive iodine via an electrophilic substitution reaction using N-bromosuccinimide (NBS) as an oxidizing agent to generate the iodonium (B1229267) ion (I⁺). The reaction conditions were optimized, showing that the labeling yield was dependent on the substrate concentration and the pH of the reaction medium.
Nucleophilic Addition and Substitution Reactions at the Quinazoline Core
The pyrimidine portion of the quinazoline ring system is electron-deficient and, therefore, highly susceptible to nucleophilic attack, particularly at positions C2 and C4. When leaving groups such as halides are present at these positions, nucleophilic aromatic substitution (SNAr) occurs readily.
Research on 2,4-dichloroquinazolines demonstrates a consistent regioselectivity for nucleophilic substitution at the C4 position over the C2 position. This preference is exploited in the synthesis of a vast array of 4-aminoquinazoline derivatives. The parent quinazoline itself reacts with nucleophiles like sodamide and hydrazine (B178648), likely via intermediate addition products, to yield 4-amino and 4-hydrazine quinazolines, respectively. nih.govscispace.com
The this compound scaffold is frequently constructed and modified using nucleophilic reactions.
Synthesis of Analogs : Derivatives such as 2-hydrazino-5,6-dihydrobenzo[h]quinazoline (B2560637) can be synthesized and subsequently undergo further nucleophilic substitution reactions at the exocyclic hydrazine group with electrophiles like alkyl halides. smolecule.com The synthesis of various 2,4-diamino substituted 5,6-dihydrobenzo[h]quinazolines has also been reported, which involves the displacement of leaving groups by amines. ujpronline.com
Formation of the Quinazoline Ring : The core structure of 5,6-dihydrobenzo[h]quinazolin-4(3H)-ones can be assembled through a key nucleophilic addition of an amino group to an isothiocyanate, followed by a base-catalyzed cyclization to form the 2-thioxo-dihydropyrimidinone ring. nih.gov
The following table summarizes representative nucleophilic substitution reactions on the quinazoline scaffold.
| Substrate | Nucleophile/Reagents | Product | Reaction Type | Reference(s) |
| Quinazoline | Sodamide (NaNH₂) | 4-Aminoquinazoline | Nucleophilic Substitution | nih.govscispace.com |
| Quinazoline | Hydrazine (N₂H₄) | 4-Hydrazinequinazoline | Nucleophilic Substitution | nih.govscispace.com |
| 2-Chloro-5,6-dihydrobenzo[h]quinazoline derivative | Sodium ethoxide | 2-Ethoxy-5,6-dihydrobenzo[h]quinazoline derivative | Nucleophilic Substitution | nih.gov |
| 2-Methylsulfonyl-5,6-dihydrobenzo[h]quinazoline derivative | Ethylamine | 2-Ethylamino-5,6-dihydrobenzo[h]quinazoline derivative | Nucleophilic Substitution | nih.gov |
| 2-Amino-1-naphthonitrile precursor | Guanidine (B92328) | 2,4-Diamino-5,6-dihydrobenzo[h]quinazoline | Condensation/Cyclization | ujpronline.com |
Redox Chemistry and Oxidation-Reduction Pathways of the Dihydro System
The redox chemistry of this compound involves both the heterocyclic core and the dihydro portion of the molecule.
Oxidation: The dihydroaromatic system can undergo oxidation to form the fully aromatic benzo[h]quinazoline. This aromatization is a common transformation. Oxidation of the parent quinazoline with hydrogen peroxide in dilute acid yields 3,4-dihydro-4-oxoquinazoline (quinazolinone). nih.govscispace.com For substituted derivatives, specific functional groups can be selectively oxidized. For instance, a 2-thioalkyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one was chemoselectively oxidized at the sulfur atom to the corresponding sulfoxide (B87167) and sulfone using Oxone® or m-chloroperoxybenzoic acid (mCPBA), without affecting other parts of the molecule like an allyl group. nih.gov
Reduction: The quinazoline ring can be selectively reduced. Catalytic hydrogenation of quinazoline typically yields 3,4-dihydroquinazoline, while stronger reducing agents like lithium aluminum hydride (LiAlH₄) can produce both 3,4-dihydro and 1,2,3,4-tetrahydroquinazoline. scispace.com The 3,4-dihydroquinazoline scaffold itself is a key structural motif that can be accessed via the reduction of quinazoline or quinazolinone precursors. diva-portal.orgrsc.org In one synthetic approach, substituted imines are reduced with sodium borohydride (B1222165) (NaBH₄) to form secondary amines, which then cyclize to afford 3,4-dihydroquinazolines. nih.gov
Ring-Opening and Rearrangement Reactions of this compound
While ring-opening of the stable quinazoline nucleus requires harsh conditions, such as boiling in strong acid or base which leads to hydrolysis, ring transformation and rearrangement reactions are known for related heterocyclic systems and precursors. wikipedia.orgnih.gov
Ring Contraction/Expansion : The synthesis of quinazolines can be achieved through the thermal ring contraction of 1,4-benzodiazepine (B1214927) precursors. acs.org Conversely, ring expansion reactions, for example from indazole precursors, have been developed to access the quinazoline skeleton. researchgate.net
Intramolecular Cyclization : A 2-thioxo-5,6-dihydrobenzo[h]quinazoline derivative has been shown to undergo an intramolecular cyclization with benzylamine, leading to a rearranged, fused thiazolo[2,3-b]quinazoline product.
Tandem Reactions : The synthesis of certain quinazoline derivatives proceeds through a tandem sequence involving nucleophilic addition, intramolecular cyclization, and subsequent ring-opening to yield the final product. nih.gov A photochemically induced Fries rearrangement of anilide precursors can be used to generate ortho-aminoacylbenzenes, which are key intermediates for cyclizing to benzoquinazolines. rsc.org
Thermal Decomposition and Stability Studies
Specific thermal decomposition data for the parent this compound is not widely available. However, the thermal stability can be inferred from the reaction conditions used in its synthesis and derivatization, which often involve heating in high-boiling solvents.
Studies on various quinazoline and quinazolinone derivatives indicate that the core heterocyclic system is generally robust.
Decomposition Temperatures : A series of donor-substituted quinazolines were found to be thermally stable, with decomposition temperatures (Td), defined as the temperature of 5% or 10% weight loss, ranging from 247 °C to 409 °C. rsc.orgbeilstein-journals.org
Influence of Substituents : The thermal stability of pyrazolo-quinazoline derivatives was found to vary depending on the nature and position of substituents, with degradation occurring in a single step. scispace.com For a series of 3-substituted quinazolinone Schiff bases, the melting points and thermal stability were significantly influenced by intermolecular interactions like hydrogen bonds, which were dictated by the substituents on the aromatic rings. rsc.org
The stability of the quinazoline ring is also evident from synthetic procedures that involve high temperatures, such as thermolysis of benzodiazepines at 160–170°C to form quinazolines, indicating the product is stable under these conditions.
Mechanistic Investigations through Isotopic Labeling and Kinetic Studies
While specific mechanistic studies on this compound using isotopic labeling are not extensively published, the principles of these techniques are widely applied to elucidate reaction mechanisms in related heterocyclic systems. epfl.ch Kinetic Isotope Effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution (e.g., replacing hydrogen with deuterium), are powerful tools for identifying rate-determining steps. wikipedia.org
Application in Drug Metabolism : It has been noted that the incorporation of heavier isotopes like deuterium (B1214612) (²H) into dihydro-quinazoline derivatives can enhance their metabolic stability. This is due to the primary kinetic isotope effect; the C-D bond is stronger than the C-H bond, leading to a slower rate of metabolic cleavage and thus an increased in vivo half-life.
Elucidating Reaction Mechanisms : In a study on a quinazolinone derivative, a combination of pH-rate profiles, buffer dilution studies, and kinetic isotope effects was used to elucidate the mechanism of a halide elimination reaction. nih.gov The results indicated that the rate-determining step involved the formation of a quinazolinone tautomer via a prototropic shift. nih.gov
Hypothetical studies using these methods could provide deep insight into the reactions of this compound. For example, a deuterium KIE study on the electrophilic nitration of the benzo moiety could determine if C-H bond breaking is involved in the rate-determining step. Similarly, using ¹³C or ¹⁵N labeled precursors could help trace the pathways of ring-opening and rearrangement reactions. thieme-connect.comresearchgate.net
Advanced Spectroscopic Probes for Reaction Monitoring (e.g., in-situ NMR, IR)
The elucidation of reaction kinetics, identification of transient intermediates, and optimization of reaction conditions for the synthesis of complex heterocyclic systems like this compound are greatly facilitated by advanced spectroscopic techniques. In-situ monitoring, which involves analyzing the reaction mixture in real-time without sample extraction, provides a dynamic and detailed picture of the chemical transformations as they occur. Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for this purpose.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy
Real-time NMR monitoring allows for the continuous tracking of reactant consumption, intermediate formation and decay, and product generation directly within the NMR tube. This method offers quantitative data on the concentration of various species over time, which is invaluable for mechanistic and kinetic studies.
A relevant example is the use of ¹H NMR monitoring in the photochemical synthesis of dihydrobenzo[h]pyrano[2,3-f]quinazolines, a structurally related class of compounds. In a study, the photochemical behavior of a pyrimidine derivative was investigated in a DMSO-d₆ solution under UV irradiation (365 nm), with ¹H NMR spectra recorded at various time intervals to monitor the reaction's progress. beilstein-journals.org The complete conversion of the starting material into a mixture of products was observed and tracked over 48 hours. beilstein-journals.org This type of real-time analysis allows for the precise determination of reaction endpoints and the relative ratios of products formed under specific conditions. beilstein-journals.org
Table 1: Illustrative Data from ¹H NMR Monitoring of a Photoreaction beilstein-journals.org
| Time (hours) | Starting Material (%) | Product 1 (%) | Product 2 (%) |
| 0 | 100 | 0 | 0 |
| 24 | ~50 | Present | Present |
| 48 | 0 | Final Ratio A | Final Ratio B |
| Note: This table is illustrative of the type of data obtainable from in-situ NMR monitoring, based on the description of the photochemical synthesis of dihydrobenzo[h]pyrano[2,3-f]quinazolines. The exact percentages and final ratios are dependent on the specific substrates and reaction conditions. |
In-situ Fourier-Transform Infrared (IR) Spectroscopy
In-situ Fourier-Transform Infrared (FTIR) spectroscopy is another potent process analytical technology (PAT) for real-time reaction monitoring. mt.com By inserting a probe directly into the reaction vessel, changes in the vibrational frequencies of functional groups can be continuously tracked. nih.gov This provides critical information about the kinetics, mechanism, and pathways of a reaction by observing the disappearance of reactant bands and the appearance of product bands. mt.comrsc.org
While specific literature on the in-situ IR monitoring of this compound synthesis is not prevalent, the principles of the technique allow for a hypothetical application. For instance, in a typical cyclocondensation reaction to form the dihydrobenzo[h]quinazoline ring, one could monitor:
The disappearance of the C=O stretching vibration of a ketone starting material.
The disappearance of the N-H stretching vibrations of an amidine or amine reactant.
The appearance of the C=N stretching vibration characteristic of the newly formed quinazoline ring.
This continuous stream of data enables chemists to rapidly assess the influence of variables like temperature, catalyst loading, or reagent concentration on the reaction rate and outcome, facilitating efficient process optimization. nih.gov The ability to detect and characterize transient intermediates without disrupting the reaction is a key advantage over traditional offline analysis methods like HPLC. mt.com
Table 2: Potential IR Bands for Monitoring this compound Synthesis
| Functional Group | Typical Wavenumber (cm⁻¹) | Monitored Event |
| Ketone (C=O) | 1680-1720 | Disappearance of Reactant |
| Amine (N-H) | 3300-3500 | Disappearance of Reactant |
| Imine (C=N) | 1620-1680 | Appearance of Product Ring |
| Aromatic (C-H) | 3000-3100 | Stable throughout reaction |
| Note: The specific wavenumbers can vary based on the exact molecular structure and solvent system. |
The integration of these advanced spectroscopic probes into the study of this compound and its derivatives holds significant promise for a deeper understanding of their formation and for the development of more efficient and controlled synthetic methodologies.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 5,6-dihydrobenzo[h]quinazoline system. Density Functional Theory (DFT), particularly using the B3LYP hybrid functional with basis sets like 6-31G(d,p) or 6-311G(d,p), is a commonly employed method for these investigations. researchgate.netfrontiersin.org Such studies, often performed on various derivatives, provide crucial insights into the electronic nature and reactivity of the core structure.
The electronic behavior of this compound derivatives is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's chemical reactivity and kinetic stability. frontiersin.org
In studies of substituted 5,6-dihydrobenzo[h]quinazolines, the HOMO is often located on the electron-rich portions of the molecule, such as the benzo and quinazoline (B50416) rings, while the LUMO tends to be distributed over the pyrimidine (B1678525) ring and any electron-withdrawing substituents. frontiersin.org A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For instance, computational studies on various quinazoline derivatives have shown that the introduction of different substituents can significantly alter this energy gap, thereby tuning the molecule's reactivity. dss.go.th
Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Representative Quinazoline Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Calculation Method | Reference |
|---|---|---|---|---|---|
| 2-amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile | - | - | - | DFT/B3LYP/6-31G(d,p) | researchgate.net |
| Diacetyl quinazolinone derivative (5) | - | - | 1.522 | B3LYP/6-311G(d,p) | dss.go.th |
| Quinazolinone derivative (2) | - | - | 4.690 | B3LYP/6-311G(d,p) | dss.go.th |
| 4-(dec-2yn-1-yloxy)phthalonitrile (related structure) | - | - | 4.966 | B3LYP/6-31G(d,p) |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. nih.gov The MEP map uses a color scale to indicate different potential values on the molecule's surface. Typically, red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent regions with near-zero or neutral potential. nih.gov
For derivatives of the this compound scaffold, MEP analyses reveal that the most negative potential is often concentrated around the nitrogen atoms of the quinazoline ring, making them primary sites for electrophilic interactions. researchgate.netnih.gov The distribution of electrostatic potential is crucial for understanding molecular recognition processes, such as how the molecule might bind to a biological target. nih.gov
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. Key descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating lower reactivity.
Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules have a small HOMO-LUMO gap and are more reactive. researchgate.net
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. For example, in a study of 2-amino-4-(4-nitrophenyl)−5,6-dihydrobenzo[h]quinoline-3-carbonitrile, Fukui function analysis identified the nitrogen and oxygen atoms as the most susceptible sites for electrophilic attack, which was consistent with the MEP analysis. researchgate.net
Table 2: Calculated Global Reactivity Descriptors for a Representative Phthalonitrile Compound
| Descriptor | Value | Unit |
|---|---|---|
| Chemical Hardness (η) | 4.966 | eV |
| Chemical Softness (S) | 0.101 | eV⁻¹ |
| Electronegativity (χ) | 4.452 | eV |
| Electrophilicity Index (ω) | 1.995 | eV |
Note: Data is for 4-(dec-2yn-1-yloxy)phthalonitrile as a representative example of a related heterocyclic system. Data for the parent this compound is not explicitly available.
Electrostatic Potential Surface and Charge Distribution Mapping
Conformational Analysis and Energy Landscapes of this compound
The flexibility of the this compound scaffold is primarily due to the non-aromatic, partially saturated six-membered ring containing the C5 and C6 atoms. This flexibility allows the molecule to adopt various conformations, which can significantly influence its biological activity and physical properties.
X-ray crystallography studies of various this compound derivatives have revealed that the partially saturated cyclohexadiene-like ring typically adopts non-planar conformations. The most commonly observed conformations are described as a distorted boat or a half-chair .
For example, the crystal structure of 2-amino-4-phenyl-5,6-dihydrobenzo[h]quinazoline shows the six-membered ring (C2/C3/C8/C9/C10/C11) in a distorted boat conformation. In this structure, atoms C2, C3, C8, and C9 are nearly coplanar, while atoms C10 and C11 deviate significantly from this plane. Similarly, a study on 6-heptyl-5,6-dihydrobenzo frontiersin.orgnih.govimidazo[1,2-c]quinazoline reported a half-chair conformation for the diazine ring. dss.go.th In another derivative, 2-(1H-indol-3-yl)-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, the cyclohexadiene ring adopts a screw boat conformation. frontiersin.org
While these studies identify stable conformers in the solid state, detailed information on the full conformational energy landscape and the energy barriers for interconversion between these conformers for the unsubstituted this compound is not extensively documented in the reviewed literature. Such studies would be crucial for understanding the dynamic behavior of this scaffold in solution.
Substituents on the this compound ring system can exert a significant influence on its conformational preferences through steric and electronic effects. The partial saturation at the C5-C6 bond enhances molecular flexibility, and this can be modulated by the nature of the substituents.
Identification of Stable Conformers and Interconversion Barriers
Molecular Dynamics (MD) Simulations of the Compound in Various Environments
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound derivatives, MD simulations have been instrumental in understanding their interactions with biological targets. For instance, MD simulations have indicated that certain derivatives of the closely related 5,6-dihydrobenzo[h]quinoline can form stable complexes with proteins like sterol 14α-demethylase (CYP51) and succinate (B1194679) dehydrogenase (SDH), suggesting a stronger affinity for these targets than some existing therapeutic agents. nih.govresearchgate.netnih.gov These simulations provide a detailed view of how the compound and its analogs bind within the active site of a protein, revealing the key amino acid residues involved in the interaction. nih.govresearchgate.net
The stability of the ligand-protein complex is a critical factor in determining the potential efficacy of a compound. MD simulations can assess this stability by tracking parameters such as root-mean-square deviation (RMSD) over the simulation time. A low and stable RMSD value, often less than 2.0 Å over a 100-nanosecond trajectory, indicates that the ligand remains securely bound in the active site. This type of analysis has been used to validate the binding modes of dihydrobenzo[h]quinazoline derivatives with their target proteins.
| Simulation Focus | Target Protein | Key Insight | Reference |
| Binding Affinity | CYP51 | Stronger affinity than fluquinconazole (B159502). | nih.gov |
| Complex Stability | PDF protein | Formation of very stable complexes. | researchgate.net |
| Binding Mode | SDH | Similar mode of action to fluquinoconazole. | nih.gov |
Computational Studies of Reaction Mechanisms and Transition State Analysis
Computational methods, particularly Density Functional Theory (DFT), are crucial for elucidating the mechanisms of chemical reactions. In the synthesis of quinazoline derivatives, DFT calculations can map the energy landscape of the reaction, identifying the structures of intermediates and transition states. This allows for a detailed understanding of the reaction pathway. researchgate.net
For example, in palladium-catalyzed syntheses of quinazolines, computational studies can help to project and substantiate the proposed catalytic cycle. researchgate.net These studies might involve analyzing the stepwise processes, such as hydrogen atom transfer, to understand how the catalyst facilitates the reaction and is regenerated. By calculating the energy barriers for different potential pathways, researchers can predict the most likely mechanism. This theoretical insight is invaluable for optimizing reaction conditions to improve yields and for designing more efficient synthetic routes.
| Computational Method | Area of Study | Key Information Provided |
| Density Functional Theory (DFT) | Reaction Pathway Analysis | Intermediates, transition states, and energy profiles. researchgate.net |
| Catalytic Cycle Modeling | Palladium-catalyzed synthesis | Stepwise mechanism and role of the catalyst. researchgate.net |
Ligand-Target Docking and Molecular Interaction Modeling (focus on theoretical binding modes and energies)
Molecular docking is a widely used computational technique to predict how a ligand, such as a this compound derivative, binds to a receptor. This method helps to understand the binding modes and estimate the binding affinity. Docking studies have been performed on various quinazoline derivatives to investigate their interactions with different biological targets. nih.govrsc.orgresearchgate.netsemanticscholar.orgzsmu.edu.ua
These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. For instance, the nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors, while the fused ring system can engage in hydrophobic interactions. The trifluoromethyl group, when present, can enhance membrane permeability. The binding energy scores obtained from docking simulations provide a way to rank different compounds and prioritize them for synthesis and experimental testing. semanticscholar.org
Recent research on this compound derivatives has utilized molecular docking to explore their potential as anticancer and antimicrobial agents. These studies have suggested that these compounds can have a strong affinity for their selected receptors. researchgate.net
| Target | Key Interaction Findings | Predicted Outcome | Reference |
| HCV-NS3/4A protease | Hydrogen bonding and interactions with the catalytic triad. | Inhibition of enzyme activity. | nih.govrsc.org |
| Anticancer Targets | High affinity for selected receptors. | Promising dual anticancer antibiotic inhibitors. | researchgate.net |
| GABAa Receptor | Docking scores ranging from -7.1 to -9.3 kcal/mol. | Higher binding energy than diazepam. | semanticscholar.org |
| Various Microbial Proteins | High affinity toward proteins like 50S ribosomal protein L19. | Potential for antimicrobial activity. | zsmu.edu.ua |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions (focused on theoretical descriptors)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a group of compounds and their biological activities. nih.govresearchgate.net For quinazoline and benzoquinazoline derivatives, QSAR studies have been employed to develop predictive models for their biological activities, such as antiviral and anticancer effects. nih.govmdpi.com
These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. By correlating these descriptors with biological activity, QSAR models can predict the activity of new, unsynthesized compounds. This allows researchers to design and prioritize molecules with potentially enhanced efficacy. nih.gov For example, a QSAR study on benzo[g]quinazoline (B13665071) derivatives was conducted to explore the relationship between their molecular structures and their cytotoxicity. mdpi.com
| QSAR Model Focus | Biological Activity | Key Outcome | Reference |
| Antiviral | HCV NS3/A4 inhibition | Development of prediction models for inhibitory activity. | nih.gov |
| Anticancer | Cytotoxicity against HepG2 and MCF-7 cells | Exploration of relationships between structure and cytotoxicity. | mdpi.com |
| Antitumor | Osteosarcoma | Construction of 2D and 3D-QSAR models to predict compound activity. | nih.gov |
| Anticonvulsant | Anticonvulsant activity | Development of a stable and robust QSAR model. | researchgate.net |
Biological Activity and Molecular Interactions
Target Identification and Validation Approaches for 5,6-Dihydrobenzo[h]quinazoline Scaffolds
Identifying the specific molecular targets of biologically active compounds is a critical step in understanding their mechanism of action and advancing them as potential therapeutic agents.
High-throughput screening (HTS) serves as a primary strategy for identifying initial hits from large compound libraries against specific biological targets or cellular phenotypes. In one notable example, a phenotypic HTS campaign led to the identification of a 5,6-dihydrobenzo[h]quinazolin-4(3H)-one derivative, compound 1 (CCG-2979) , as an inhibitor of streptokinase expression in Group A Streptococcus (GAS). frontiersin.org This screen was designed to identify compounds capable of reducing the expression of this critical virulence factor at the transcriptional level. frontiersin.org The initial hit from this HTS campaign prompted further structure-activity relationship (SAR) studies to improve the modest potency of the lead compound. nih.govfrontiersin.org While broad screening against kinase panels is a common approach for quinazoline-based compounds, specific HTS data for 5,6-dihydrobenzo[h]quinazolines against a wide range of biochemical targets is not extensively detailed in publicly available literature.
Following the discovery of a hit compound through phenotypic screening, target deconvolution is necessary to identify its direct molecular binding partners. Chemical proteomics is a powerful discipline for this purpose. europeanreview.org A primary method involves affinity chromatography, where the small molecule 'hit' is immobilized on a solid support to 'capture' its protein targets from a cell lysate. europeanreview.orgnih.gov The captured proteins are then eluted and identified using mass spectrometry.
For the 5,6-dihydrobenzo[h]quinazolin-4(3H)-one hit identified as an inhibitor of streptokinase expression, researchers noted that its macromolecular target was unknown and proposed the design of affinity probes to facilitate its identification. nih.gov This involves chemically modifying the compound to include a linker and a reactive group for attachment to a solid matrix, a crucial step for affinity-based target deconvolution. nih.goveuropeanreview.org
Modern proteomic strategies can also detect target engagement without chemical modification of the compound. Techniques like the proteome-wide solvent shift assay rely on the principle that ligand binding can alter a protein's susceptibility to denaturation and precipitation by an organic solvent. elifesciences.org These methods offer an alternative for target identification but specific applications to the this compound scaffold have not been reported in the reviewed literature.
High-Throughput Screening (HTS) Strategies for Biochemical Targets
Biochemical Mechanism of Action Studies (In Vitro)
Once a target is identified, in vitro biochemical studies are essential to characterize the precise mechanism of action, including kinetics, selectivity, and direct molecular interactions.
Derivatives of the this compound scaffold have been identified as inhibitors of several key enzymes. A notable target is the Fms-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia (AML). mdpi.comwpmucdn.com Several this compound derivatives displayed potent inhibitory activity against the FLT3-ITD mutation. mdpi.com
Other enzymatic targets include succinate (B1194679) dehydrogenase (SDH) and chitin (B13524) synthase, which are important in phytopathogenic fungi. nih.govresearchgate.net Studies have shown that certain derivatives are non-competitive inhibitors of chitin synthase. nih.gov The table below summarizes the inhibitory activity of selected derivatives against various enzymes.
| Compound/Derivative Class | Target Enzyme | IC₅₀ | Kinetic Data | Reference |
| 8e | Succinate Dehydrogenase (SDH) | 0.218 µg/mL | - | researchgate.net |
| 8q | Succinate Dehydrogenase (SDH) | 0.304 µg/mL | - | researchgate.net |
| 8r | Succinate Dehydrogenase (SDH) | 0.382 µg/mL | - | researchgate.net |
| 6d | Tubulin Polymerization | 2.27 µM | - | scispace.com |
| ARQ523 | FGFR2 Autophosphorylation | 18 µM | - | researchgate.net |
| Q1 | Mushroom Tyrosinase | 103 ± 2 µM | Kᵢ = 117.07 µM; Kᵢₛ = 423.63 µM (Mixed-type) | mdpi.com |
| 4o | Chitin Synthase | - | Kᵢ = 0.14 mM (Non-competitive) | nih.gov |
| III-1a, III-1c, III-2a, III-2c, III-4a | FLT3-ITD | Not specified | Comparable inhibitory potency | mdpi.com |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant. Kᵢₛ: Inhibitor-enzyme-substrate complex inhibition constant.
Beyond enzyme inhibition, this compound derivatives have been explored as ligands for various receptors. For instance, a derivative, 4-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine , was identified as a ligand with affinity for both the histamine (B1213489) H₁ and H₄ receptors, showing potential as a lead structure for developing dual-acting ligands. nih.gov Further optimization of related quinazoline (B50416) scaffolds has led to the development of potent and selective inverse agonists for the histamine H₄ receptor, with some compounds showing anti-inflammatory activity in animal models. acs.org Additionally, related quinazolinone structures have been optimized as antagonists for the ghrelin receptor (GHS-R1a), a target for treating obesity and diabetes. uniroma1.it
| Compound/Derivative Class | Target Receptor | Binding Affinity | Activity Profile | Reference |
| 4-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine | Histamine H₁ & H₄ Receptors | µM range | Dual Ligand | nih.gov |
| 2-(6-chloro-2-(4-methylpiperazin-1-yl)quinazoline-4-amino)-N-phenylethanesulfonamide (54) | Histamine H₄ Receptor | pKᵢ = 8.31 ± 0.10 | Inverse Agonist | acs.org |
| Piperidine-substituted quinazolinones | Ghrelin Receptor (GHS-R1a) | Not specified | Antagonist | uniroma1.it |
pKᵢ: The negative logarithm of the inhibition constant.
Detailed analysis of the physical interaction between a ligand and its protein target provides invaluable information for structure-based drug design.
X-ray Crystallography and Molecular Docking: The three-dimensional structures of several this compound derivatives have been determined by X-ray crystallography, confirming their core structure and stereochemistry. elifesciences.orgmdpi.comcnr.it While crystal structures of these ligands complexed with their specific biological targets are less common, molecular docking studies have been extensively used to predict their binding modes. For example, docking simulations have elucidated how these compounds might interact with the ATP-binding pocket of kinases like FLT3 and VEGFR-2, or with the colchicine (B1669291) binding site of tubulin. mdpi.comscispace.commalvernpanalytical.com
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): SPR and ITC are powerful biophysical techniques used to provide quantitative data on binding events in real-time without the need for labeling. nih.govnih.gov SPR measures changes in the refractive index on a sensor chip as an analyte flows over an immobilized ligand, allowing for the determination of association (kₐ) and dissociation (kₑ) rate constants, and the equilibrium dissociation constant (Kᴅ). nih.govcnr.it
Isothermal Titration Calorimetry is considered a gold-standard method for validating hits from screening campaigns. It directly measures the heat released or absorbed during a binding event. nih.gov A single ITC experiment can determine the binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile. nih.gov Although these techniques are standard for characterizing protein-ligand interactions, specific published studies applying SPR or ITC to quantify the binding of this compound derivatives to their targets were not identified in the reviewed literature. Their application would be a logical next step to validate docking predictions and to fully characterize the binding kinetics and thermodynamics.
Receptor Binding Assays and Receptor Selectivity Profiles
Cellular Assays for Investigating Biological Responses (In Vitro)
In vitro cellular assays are fundamental in elucidating the biological effects of this compound derivatives. These controlled laboratory methods provide critical insights into how these compounds interact with cellular components, influence signaling pathways, and affect cell viability and proliferation, independent of a specific disease context.
Cellular Target Engagement Studies
Confirming that a compound binds to its intended molecular target within a live cell is a critical step in drug discovery. Cellular target engagement assays provide this validation. For quinazoline-based compounds, including the this compound scaffold, techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays are employed. promega.co.jpelrig.org
CETSA is a label-free method that assesses the thermal stability of proteins in their native environment. elrig.org The principle is that a compound binding to its target protein will stabilize it, leading to a shift in its melting temperature. This change can be quantified to confirm engagement. elrig.org While specific CETSA data for this compound is not prevalent in the reviewed literature, this method is widely applicable for validating the interaction between small molecules and their protein targets in cells and tissues. elrig.org
Bioluminescence Resonance Energy Transfer (BRET) based assays, such as NanoBRET™, offer another powerful method to measure compound binding to a target protein in living cells. promega.co.jp This technology can be used to determine intracellular affinity and, in some cases, even the residence time of a compound on its target. promega.co.jp These assays are crucial for generating relevant structure-activity relationship (SAR) data and ensuring that observed biological effects are a direct result of on-target activity. elrig.org
Modulation of Cellular Signaling Pathways
Derivatives of this compound have been shown to modulate key cellular signaling pathways, particularly those involved in inflammation and cell growth.
NF-κB Signaling Pathway: A significant body of research points to the ability of 5,6-dihydrobenzo[h]quinazolin-2-amine (B1303086) derivatives to inhibit the nuclear factor kappa B (NF-κB) signaling pathway. researchgate.netpreprints.orgnih.gov Certain fluorine-substituted derivatives have been shown to significantly reduce the phosphorylation of IκBα and the p65 subunit of NF-κB. researchgate.net This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes. researchgate.netnih.gov Some derivatives also decrease the production of reactive oxygen species (ROS) and downregulate the expression of components of the NLRP3 inflammasome, such as ASC and caspase-1. researchgate.net
FLT3 Signaling: The Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase often implicated in certain types of leukemia. nih.govimperial.ac.uk Several this compound derivatives have been synthesized and evaluated as inhibitors of FLT3. nih.govimperial.ac.uk These compounds have shown potent inhibitory activity against mutated forms of the kinase, such as FLT3-ITD. nih.govimperial.ac.uk
Cell-Based Reporter Gene Assays
Reporter gene assays are a common tool for studying the transcriptional activity of a signaling pathway or the effect of a compound on a specific promoter.
In one study, derivatives of 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one were screened for their ability to activate the ATP-binding cassette transporter A1 (ABCA1) promoter using a luciferase reporter gene assay in Hela cells. researchgate.net The activity was measured as relative luciferase activity, normalized to a control. This assay identified compounds that could transcriptionally upregulate ABCA1. researchgate.net
Another example involves the use of a Pseudomonas aeruginosa strain engineered with a lux-based reporter (PAO1-LCTX::PpqsA-lux) to screen quinazolinone compounds. researchgate.net This assay measures the compound's effect on the pqsA promoter, which is involved in quorum sensing in the bacterium. researchgate.net
| Assay Type | Target/Promoter | Cell Line/System | Purpose | Reference |
| Luciferase Reporter Assay | ABCA1 Promoter | Hela cells | Screen for compounds that up-regulate ABCA1 expression. | researchgate.net |
| Lux-based Reporter Assay | pqsA Promoter | P. aeruginosa | Evaluate activity against bacterial quorum sensing pathways. | researchgate.net |
Cell Viability and Proliferation Assays (without relating to specific disease efficacy)
The most frequently cited method for this class of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govresearchgate.net This colorimetric assay is based on the principle that metabolically active, viable cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that can reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692) product. nih.gov The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.
Studies on this compound derivatives as FLT3 inhibitors have used the MTT assay to determine their antiproliferative activities against the MV4-11 human leukemia cell line, which expresses the FLT3-ITD mutation. nih.govimperial.ac.uk Similarly, the cytotoxicity of other derivatives has been evaluated against various cell lines, such as K562, using this method. researchgate.net These assays provide IC50 values (the concentration of a compound that inhibits 50% of cell growth), which are a key measure of a compound's potency. researchgate.net
| Assay | Principle | Application for this compound | Reference |
| MTT Assay | Enzymatic reduction of tetrazolium salt by metabolically active cells. | Measuring antiproliferative and cytotoxic effects on various cell lines (e.g., MV4-11, K562). | nih.govimperial.ac.ukresearchgate.net |
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a chemical scaffold. By systematically modifying the structure of this compound and evaluating the biological impact of these changes, researchers can identify the key molecular features required for a desired activity.
Identification of Key Pharmacophoric Features for Target Affinity and Selectivity
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. SAR studies on this compound derivatives have identified several key features.
Core Scaffold: The rigid, tricyclic this compound core serves as the fundamental scaffold for orienting substituents in three-dimensional space to interact with target proteins. researchgate.netnih.gov The planar aromatic system can participate in π-π stacking interactions with protein residues.
Substitutions for FLT3 Inhibition: In the development of FLT3 inhibitors, various modifications to the this compound scaffold were explored. The introduction of different substituents led to compounds with comparable or enhanced inhibitory potency against FLT3-ITD. nih.govimperial.ac.uk For instance, molecular docking studies suggest that the core aligns with hydrophobic cleft residues (e.g., Leu630 in FLT3).
Substitutions for Anti-Inflammatory Activity: For NF-κB inhibitory activity, substitutions on the benzo portion of the quinazoline ring have proven significant. Specifically, the introduction of fluorine atoms at certain positions on a phenyl ring attached to the core structure was found to enhance anti-inflammatory activity and reduce toxicity. researchgate.net
Lipophilicity and Solubility: Modifications can significantly alter physicochemical properties. For example, the trifluoromethyl group can enhance lipophilicity, potentially improving cell membrane penetration. Conversely, other modifications are aimed at improving aqueous solubility while maintaining potency. bohrium.com
Amine and Acetamide (B32628) Groups: The presence and position of amine groups and acetamide linkers are often critical. researchgate.netsmolecule.com These groups can act as hydrogen bond donors or acceptors, forming key interactions within the binding site of a target protein. The acetamide spacer, for example, can provide conformational flexibility, allowing the molecule to adapt to the steric environment of different target proteins. smolecule.com
Systematic Variation of Substituents and Their Impact on Molecular Interactions
The biological activity of the this compound scaffold is highly tunable through the systematic variation of substituents at various positions on its core structure. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds for different biological targets.
Research into novel inhibitors of Group A Streptococcal streptokinase expression provides a clear example of this principle. nih.gov Starting with a lead compound, a series of 5,6-dihydrobenzo[h]quinazolin-4(3H)-one analogs were synthesized to improve its modest potency. nih.gov Modifications at the 9-position of the quinazoline ring were particularly impactful. The introduction of a 9-methoxy group in analog 12a resulted in a more than 35-fold improvement in potency, with an IC₅₀ of 1.3 µM for inhibiting streptokinase activity. nih.gov In contrast, incorporating a basic amine at other positions led to significant growth inhibition of the bacteria, while benzoic acid-derived analogs showed reduced potency. nih.gov
Similarly, in the development of antifungal agents targeting succinate dehydrogenase (SDH), various azole-containing derivatives of this compound were synthesized. nih.gov The nature and position of substituents on the phenyl ring attached to the core structure played a critical role in their antifungal efficacy against Rhizoctonia solani. For instance, compounds with specific substitutions demonstrated superior inhibitory activity compared to the commercial fungicide fluquinconazole (B159502). nih.gov The EC₅₀ values for compounds 8e , 8q , and 8r were 0.185, 0.298, and 0.323 µg/mL, respectively, which were significantly better than that of fluquinconazole (0.478 µg/mL). nih.gov These compounds also showed potent inhibition of the SDH enzyme, with IC₅₀ values of 0.218, 0.304, and 0.382 µg/mL, respectively, again surpassing fluquinconazole (IC₅₀ = 0.531 µg/mL). nih.gov
Another study focused on designing 5,6-dihydrobenzo[h]quinoline derivatives as potential demethylase (CYP51) inhibitors for antifungal applications. nih.gov The investigation revealed that compounds 5e and 6a exhibited better antifungal activity against Bipolaris maydis and stronger inhibitory effects on CYP51 than fluquinconazole. nih.gov The EC₅₀ value for compound 5e was 0.283 µg/mL, and its IC₅₀ against CYP51 was 0.315 µg/mL, highlighting the effectiveness of the designed substitutions. nih.gov
These examples underscore the power of systematic substituent variation in modulating molecular interactions. By carefully selecting functional groups, researchers can enhance potency, improve selectivity, and fine-tune the pharmacokinetic properties of this compound derivatives.
| Compound | Target/Organism | Key Substituent(s) | Measured Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|---|
| Analog 12a | Streptokinase Expression (Group A Streptococcus) | 9-Methoxy | 1.3 µM (IC₅₀) | nih.gov |
| Compound 8e | Rhizoctonia solani / SDH | Azole-containing side chain | 0.185 µg/mL (EC₅₀) / 0.218 µg/mL (IC₅₀) | nih.gov |
| Compound 8q | Rhizoctonia solani / SDH | Azole-containing side chain | 0.298 µg/mL (EC₅₀) / 0.304 µg/mL (IC₅₀) | nih.gov |
| Compound 8r | Rhizoctonia solani / SDH | Azole-containing side chain | 0.323 µg/mL (EC₅₀) / 0.382 µg/mL (IC₅₀) | nih.gov |
| Compound 5e | Bipolaris maydis / CYP51 | Not specified in abstract | 0.283 µg/mL (EC₅₀) / 0.315 µg/mL (IC₅₀) | nih.gov |
| Compound 6a | Bipolaris maydis / CYP51 | Not specified in abstract | 0.529 µg/mL (EC₅₀) / 0.601 µg/mL (IC₅₀) | nih.gov |
Conformational Effects and Chirality in Biological Recognition
The three-dimensional structure and stereochemistry of this compound derivatives are critical determinants of their biological activity. The non-aromatic, partially saturated ring introduces conformational flexibility and the potential for chirality, which significantly influences how these molecules fit into and interact with the binding sites of biological macromolecules.
X-ray crystallography studies on a related derivative, 5-(5,6-dihydrobenzo iucr.orgbeilstein-journals.orgimidazo[1,2-c]quinazolin-6-yl)-2-methoxyphenol, revealed that the molecule is not perfectly planar. iucr.orgresearchgate.net The dihydrobenzimidazo[1,2-c]quinazoline moiety was found to be disordered over two orientations. iucr.orgresearchgate.net For the major component, the dihedral angle between the benzimidazole (B57391) ring system and the benzene (B151609) ring of the quinazoline group was 14.28 (5)°. iucr.orgresearchgate.net This non-planarity, arising from the puckering of the dihydro-ring, is a common feature in this class of compounds and can affect stacking interactions with aromatic residues in a protein's active site. researchgate.net
The puckering of the non-aromatic carbocyclic ring means that these molecules lack internal symmetry and are therefore chiral. researchgate.net The synthesis of enantiomerically pure compounds is crucial, as different enantiomers often exhibit distinct biological activities. A chiral phosphoric acid-catalyzed method has been successfully developed for the enantioselective synthesis of fluorinated 5,6-dihydroindolo[1,2-c]quinazolines, which possess a similar core structure. dicp.ac.cn This process creates products with quaternary stereocenters in excellent yields and with up to 97% enantiomeric excess (ee). dicp.ac.cn The ability to control the stereochemistry at this chiral center is vital, as biological systems are inherently chiral, and recognition by a receptor or enzyme is often stereospecific. For instance, one enantiomer may bind with high affinity to a target, while the other is inactive or even interacts with off-targets, leading to undesirable effects. The development of such asymmetric syntheses is therefore a key step towards producing more specific and effective therapeutic agents based on this scaffold. dicp.ac.cn
Development of Molecular Probes and Chemical Tools for Biological Research
The versatile this compound scaffold has been adapted for use as sophisticated chemical tools to probe biological systems. These include fluorescently labeled analogs for imaging and derivatives equipped with affinity tags for identifying cellular targets.
Fluorescently Labeled Analogs for Bioimaging
Derivatives of the closely related dihydrobenzo iucr.orgbeilstein-journals.orgimidazo[1,2-c]quinazoline have been developed as fluorescent chemosensors for detecting metal ions and other small molecules within biological systems. nih.gov These probes are designed to exhibit a change in their fluorescence properties upon binding to a specific analyte.
One such probe, 6-(1H-pyrrol-2-yl)-5,6-dihydro-benzo iucr.orgbeilstein-journals.orgimidazo[1,2-c]quinazoline, functions as a "turn-off" fluorescence sensor for copper ions (Cu²⁺) in nearly pure aqueous solutions. nih.gov This compound is active in aggregation-induced emission, and its fluorescence is quenched upon binding to Cu²⁺. nih.gov Furthermore, the resulting complex of the probe and Cu²⁺ can then act as a "turn-on" sensor for pyrophosphate (PPi). nih.gov The utility of this system for biological research was demonstrated by its successful application in detecting Cu²⁺ and PPi within HeLa cells, showcasing its potential for cellular imaging. nih.gov
Another study reported an imidazoquinazoline-based ratiometric fluorescent chemosensor that can detect both mercury (Hg²⁺) and aluminum (Al³⁺) ions. rsc.org This probe exhibits a "turn-on" fluorescence response, where the emission intensity increases upon binding to the target ions. rsc.org The ability to function as a ratiometric sensor, which relies on changes in the ratio of fluorescence intensities at two different wavelengths, provides more reliable and quantitative measurements by correcting for variations in probe concentration and instrumental factors.
| Probe Name/Type | Target Analyte(s) | Sensing Mechanism | Application | Reference |
|---|---|---|---|---|
| 6-(1H-pyrrol-2-yl)-5,6-dihydro-benzo iucr.orgbeilstein-journals.orgimidazo[1,2-c]quinazoline | Cu²⁺, Pyrophosphate (PPi) | Turn-off (for Cu²⁺), Turn-on (for PPi) | Detection in HeLa cells | nih.gov |
| Pyridylphenyl appended imidazoquinazoline | Hg²⁺, Al³⁺ | Ratiometric "turn-on" | Detection in aqueous media | rsc.org |
Affinity Tags for Target Identification
A significant challenge in drug discovery, particularly with compounds identified through phenotypic screening, is the identification of their specific molecular target(s). nih.govrsc.org Affinity-based target identification is a powerful strategy to address this challenge. This approach involves modifying a bioactive small molecule with a tag that allows for its capture, along with its binding partners, from a complex biological sample like a cell lysate. rsc.org
For potent 5,6-dihydrobenzo[h]quinazolin-4(3H)-one analogs that were identified as inhibitors of streptokinase expression, researchers acknowledged the need to design affinity probes to uncover their currently unknown macromolecular target. nih.gov The SAR studies performed were crucial not only for improving potency but also for identifying positions on the molecule where a linker and an affinity tag could be attached without abolishing biological activity. nih.gov
A common approach is photoaffinity labeling, where the probe contains a photoreactive group (such as a diazirine or benzophenone) and a reporter tag or a handle for click chemistry (like a terminal alkyne). researchgate.netmdpi.com Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein, permanently labeling it. mdpi.com The tagged protein can then be isolated and identified using techniques like mass spectrometry. The design of such probes requires careful synthetic planning to incorporate the necessary functionalities onto the this compound core. researchgate.net While specific examples of affinity-tagged 5,6-dihydrobenzo[h]quinazolines are not detailed in the provided results, the principles of affinity-based target identification are well-established and represent a logical next step for elucidating the mechanism of action of novel bioactive derivatives from this chemical class. nih.govrsc.org
Emerging Applications and Advanced Research Directions for 5,6 Dihydrobenzo H Quinazoline
The 5,6-dihydrobenzo[h]quinazoline scaffold is a privileged structure in medicinal chemistry and is gaining attention in other advanced scientific fields. Its unique combination of a rigid aromatic system and a flexible dihydro-alicyclic ring offers a versatile platform for developing novel compounds with tailored properties. Researchers are actively exploring its potential beyond established therapeutic areas, venturing into new applications in materials science, catalysis, and diagnostics.
Conclusion and Future Outlook
Synthesis of Key Findings and Advancements in 5,6-Dihydrobenzo[h]quinazoline Research
Research into this compound has yielded a wealth of derivatives with significant therapeutic potential across several disease areas. Key advancements have been particularly notable in oncology, inflammatory diseases, and mycology.
In the realm of oncology, derivatives of this scaffold have been identified as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a crucial target in acute myeloid leukemia (AML). imperial.ac.uknih.gov Structure-based design has led to the synthesis of compounds like III-2a , which exhibit remarkable inhibitory potency against FLT3-ITD and significant antiproliferative activity against human AML cell lines (MV4-11). imperial.ac.uk
The scaffold has also proven fruitful in the development of agents for inflammatory conditions and pain management. A series of 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines demonstrated notable analgesic effects in animal models. a-z.lunih.gov Specifically, compound 3c (where the substituent R is Phenyl) showed a significant anti-hyperalgesic effect in an arthritis pain model, marking it as a promising prototype for new analgesic drugs. a-z.lunih.gov Furthermore, 2,4-diamino substituted derivatives have been shown to possess a powerful combination of antiplatelet activity, comparable to aspirin, and anti-inflammatory effects, in some cases similar to indomethacin. nih.gov The anti-neuroinflammatory potential was highlighted by 5,6-Dihydrobenzo[h]quinazolin-2-ol , which acts by inhibiting the NF-κB pathway.
More recently, the scaffold has been successfully applied in the agricultural sector. A novel class of this compound derivatives was designed as succinate (B1194679) dehydrogenase (SDH) inhibitors, demonstrating potent antifungal activity against various plant pathogenic fungi. nih.govresearchgate.net Compounds such as 8e , 8q , and 8r showed excellent inhibitory effects against Rhizoctonia solani and superior performance as SDH inhibitors compared to the commercial fungicide fluquinconazole (B159502). nih.gov
Table 1: Selected this compound Derivatives and Their Biological Activity
| Compound/Derivative Class | Therapeutic Area | Key Finding/Target | Reference |
| III-1a, III-1c, III-2a, III-2c, III-4a | Oncology | Potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) for Acute Myeloid Leukemia (AML). | imperial.ac.uknih.gov |
| 2-substituted 4-(trifluoromethyl) derivatives (e.g., 3c) | Analgesia | Showed significant anti-hyperalgesic action in an arthritic pain model. | a-z.lunih.gov |
| 2,4-diamino substituted derivatives | Anti-inflammatory / Antiplatelet | Endowed with potent ASA-like antiplatelet activity and anti-inflammatory effects comparable to indomethacin. | nih.gov |
| 5,6-Dihydrobenzo[h]quinazolin-2-ol | Anti-inflammatory | Exhibits anti-neuroinflammatory effects through inhibition of the NF-κB pathway. | |
| Azole-containing derivatives (e.g., 8e, 8q, 8r) | Antifungal (Agrochemical) | Act as succinate dehydrogenase (SDH) inhibitors with high efficacy against plant pathogenic fungi. | nih.gov |
| N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide | Medicinal Chemistry | Identified as a potential lead compound for kinase inhibition in cancer and inflammatory diseases. | smolecule.com |
Identification of Unaddressed Research Questions and Knowledge Gaps
Despite significant progress, several knowledge gaps and unanswered questions remain in the field of this compound research.
Comprehensive Structure-Activity Relationship (SAR): While SAR studies have been conducted for specific targets like FLT3 and SDH inhibitors, a comprehensive understanding of how substitutions across the entire scaffold influence activity across different biological targets is lacking. imperial.ac.uknih.govekb.eg A more systematic exploration could unlock new therapeutic applications.
Mechanism of Action Elucidation: For some observed biological effects, such as the analgesic properties of certain derivatives, the precise molecular mechanism of action has not been fully elucidated beyond initial findings. a-z.lunih.gov Deeper mechanistic studies are required to identify the specific cellular targets and pathways involved.
Physicochemical and Pharmacokinetic Profiles: There is a notable lack of reported experimental data for the physicochemical properties (e.g., solubility, melting point) and full pharmacokinetic profiles of many promising derivatives. vulcanchem.com Such data is critical for advancing these compounds from laboratory curiosities to viable drug candidates.
Biosynthesis Pathways: The enzymatic machinery responsible for the biosynthesis of the quinazolinone scaffold has been investigated for some natural products, but the pathways for benzo[h]quinazoline derivatives remain unexplored. bohrium.com Understanding these pathways could inspire novel biocatalytic or chemoenzymatic synthesis routes.
Materials Science Applications: The potential use of 5,6-dihydrobenzo[h]quinazolines in materials science has been suggested but remains a largely unexplored frontier. smolecule.com Their unique heterocyclic structure could be exploited for the development of novel functional materials.
Opportunities for Interdisciplinary Research and Collaboration
The multifaceted nature of this compound research presents numerous opportunities for interdisciplinary collaboration. The progression from a synthesized molecule to a potential therapeutic requires a synergistic effort:
Chemistry and Biology: The synthesis of new derivatives by organic and medicinal chemists, followed by biological screening and mechanism-of-action studies by pharmacologists and biochemists, is the cornerstone of drug discovery in this area. ontosight.ai
Computational and Experimental Science: The use of computational tools for molecular docking and predicting biological activities can guide the synthesis of more effective compounds, creating a feedback loop between computational scientists and bench chemists. nih.govontosight.ai
Medicinal Chemistry and Agriculture: The development of derivatives as antifungal agents highlights the potential for collaboration between medicinal chemists and plant pathologists to address challenges in crop protection and food security. nih.gov
Clinical Research: As lead compounds are optimized and demonstrate efficacy and safety in preclinical models, collaboration with clinicians will be essential to translate these promising scaffolds into actual therapeutic benefits for patients. ontosight.ai
Broader Impact and Future Trajectories for the Study of Benzo[h]quinazoline Scaffolds
The benzo[h]quinazoline scaffold, including its 5,6-dihydro form, is a component of the larger quinazoline (B50416) family, a class of heterocycles with immense importance in medicinal chemistry. edu.krdymerdigital.com The future study of these scaffolds is poised to expand in several exciting directions.
One promising trajectory is the development of hybrid molecules , where the benzo[h]quinazoline core is combined with other known pharmacophores to create multifunctional drugs with enhanced potency or novel mechanisms of action. arabjchem.org Research could also expand to explore new, uninvestigated therapeutic targets, moving beyond the current focus on kinases and inflammatory pathways. The demonstrated anti-neuroinflammatory activity suggests potential applications in treating neurodegenerative diseases, a significant area of unmet medical need.
Furthermore, the exploration of novel synthetic methodologies , including green chemistry principles and multicomponent reactions, will be crucial for the efficient and sustainable production of diverse libraries of benzo[h]quinazoline derivatives for screening. smolecule.comekb.eg Finally, a dedicated push into materials science could reveal non-medical applications for these unique heterocyclic structures, leveraging their electronic and structural properties. smolecule.com The continued investigation of the benzo[h]quinazoline scaffold and its analogues holds the promise of delivering not only new medicines but also novel materials with tailored functions.
Q & A
Q. Key Considerations :
- Solvent choice : Ethanol promotes crystallization, aiding purity .
- Temperature : Reflux conditions (e.g., 560–561 K) minimize side reactions .
- Yield optimization : Solvent-free methods reduce purification steps .
Basic: How is X-ray crystallography utilized to resolve structural ambiguities in this compound derivatives?
Methodological Answer:
X-ray diffraction (XRD) is critical for identifying disorder and hydrogen-bonding networks. For instance:
- Disorder analysis : In a 5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline derivative, XRD revealed a 0.863:0.137 occupancy ratio between disordered components, resolved using DELU/SIMU restraints during refinement .
- Hydrogen bonding : Intramolecular O–H⋯O bonds stabilize molecular conformation, while intermolecular O–H⋯N bonds form crystal packing parallel to the [1 0 -1] axis .
Q. Key Screening Protocols :
- MTT assays : Used for cytotoxicity profiling .
- ELISA : Quantified cytokine levels (e.g., TNF-α, IL-6) in anti-inflammatory studies .
Advanced: How can synthetic protocols be optimized to address low yields in multi-component reactions involving this compound?
Methodological Answer:
Optimization strategies include:
- Catalyst screening : Acetamidine hydrochloride enhances reaction efficiency in solvent-free conditions .
- Temperature control : Slow evaporation of ethanol post-reaction improves crystallization .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves byproducts in cyclocondensation reactions .
Case Study :
A solvent-free synthesis achieved 89% yield for 5-cyclopentyl-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline, compared to 39.5% yield in traditional reflux methods .
Advanced: How do substituent modifications influence the biological activity of this compound derivatives?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Amino groups : 2,4-Diamino substitution enhances anti-inflammatory activity by 3-fold compared to mono-substituted analogs .
- Halogenated aryl groups : 4-Bromophenyl derivatives exhibit higher cytotoxicity (IC₅₀ = 1.8 µM) due to improved membrane permeability .
- Hydrophobic cores : The 5,6-dihydrobenzo[h]quinazolin-2-amine scaffold in ARQ069 binds FGFR1’s hydrophobic cleft, enabling kinase inhibition (Kd = 4.2 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
